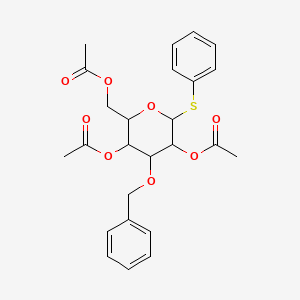
(5-Phenyl-1,3,4-oxadiazol-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Phenyl-1,3,4-oxadiazol-2-yl)boronic acid is a boronic acid derivative that features a 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-1,3,4-oxadiazol-2-yl)boronic acid typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated oxadiazole under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
化学反応の分析
Types of Reactions
(5-Phenyl-1,3,4-oxadiazol-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Biaryl compounds or other substituted derivatives.
科学的研究の応用
(5-Phenyl-1,3,4-oxadiazol-2-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (5-Phenyl-1,3,4-oxadiazol-2-yl)boronic acid depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
類似化合物との比較
(5-Phenyl-1,3,4-oxadiazol-2-yl)boronic acid can be compared with other boronic acid derivatives and oxadiazole compounds:
特性
分子式 |
C8H7BN2O3 |
|---|---|
分子量 |
189.97 g/mol |
IUPAC名 |
(5-phenyl-1,3,4-oxadiazol-2-yl)boronic acid |
InChI |
InChI=1S/C8H7BN2O3/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5,12-13H |
InChIキー |
ZRABUTWSVKKMAF-UHFFFAOYSA-N |
正規SMILES |
B(C1=NN=C(O1)C2=CC=CC=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


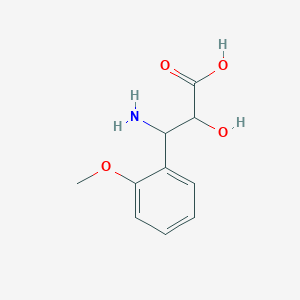
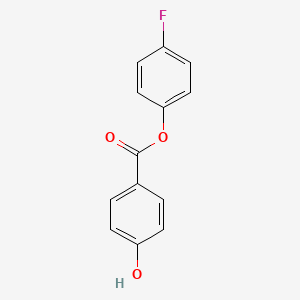
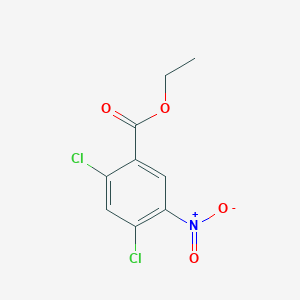
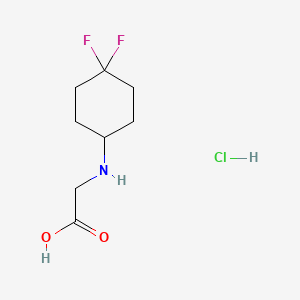
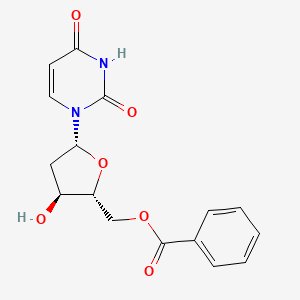
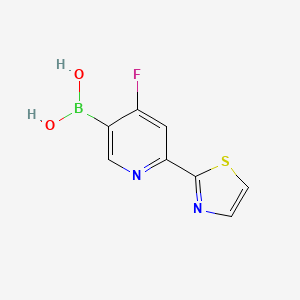
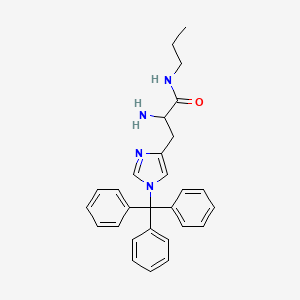
![2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078224.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078241.png)

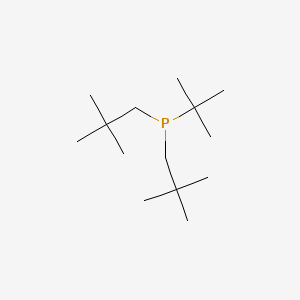
![8-(3-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14078253.png)
